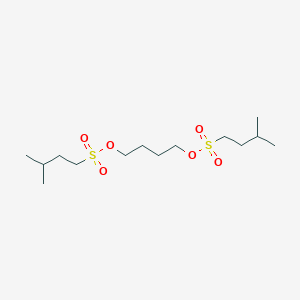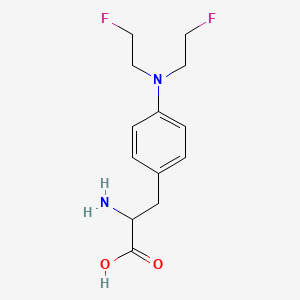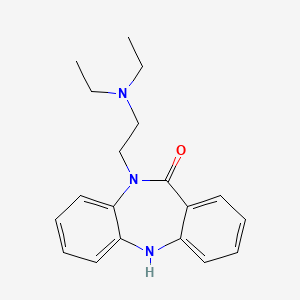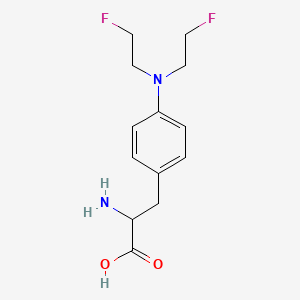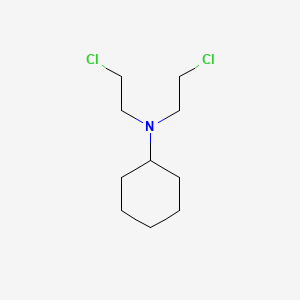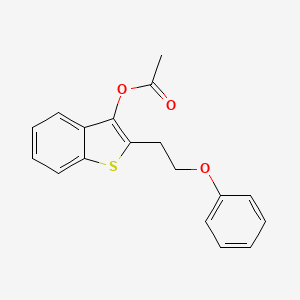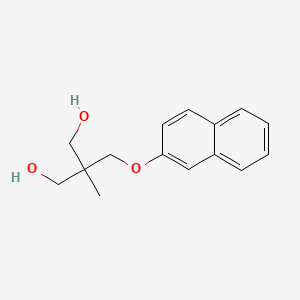
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of 1,3-propanediol, with a naphthyloxy group attached, which imparts distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with 2-methyl-1,3-propanediol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of an acid catalyst to facilitate the formation of the ether linkage between the naphthol and the propanediol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The naphthyloxy group can undergo substitution reactions, where other functional groups replace the naphthyloxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acids, while reduction can produce naphthyl alcohols.
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- exerts its effects involves interactions with specific molecular targets. The naphthyloxy group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may participate in hydrogen bonding and hydrophobic interactions, affecting the stability and activity of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: A simpler analog without the naphthyloxy group.
1,3-Dihydroxy-2-methylpropane: Another related compound with similar structural features.
Uniqueness
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
3894-18-6 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-methyl-2-(naphthalen-2-yloxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(9-16,10-17)11-18-14-7-6-12-4-2-3-5-13(12)8-14/h2-8,16-17H,9-11H2,1H3 |
Clé InChI |
NSBBGDHVTCXAQV-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)COC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


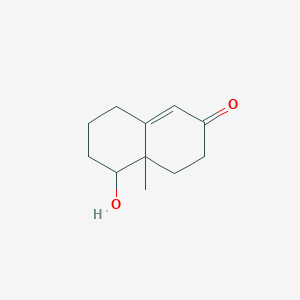
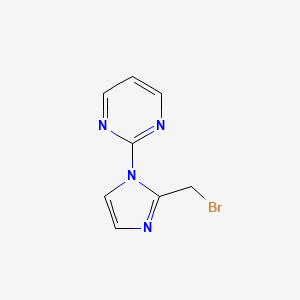
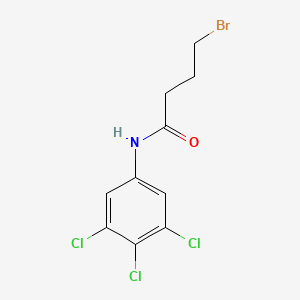
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
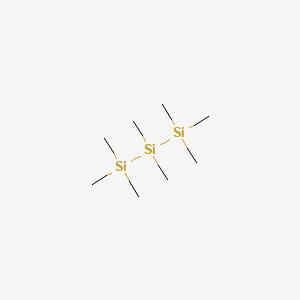
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
